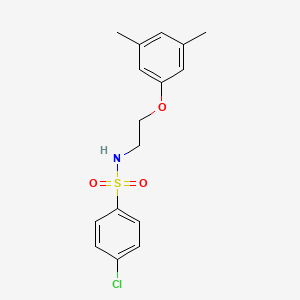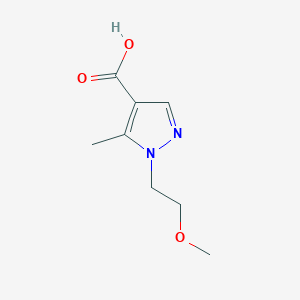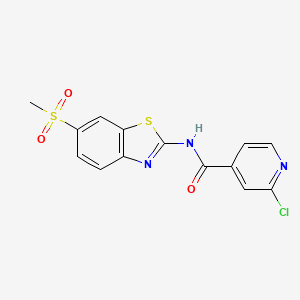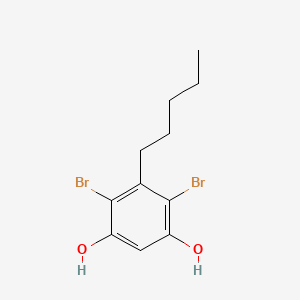![molecular formula C16H22N2O2 B2652099 (E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide CAS No. 2411325-91-0](/img/structure/B2652099.png)
(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide, also known as DMABN, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of indenylamines and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide exerts its effects by modulating various signaling pathways in cells. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. Additionally, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to be non-toxic and well-tolerated in animal models. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. Additionally, this compound has not been extensively studied in humans, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on (E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of this compound in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound has great potential for the development of novel therapeutics for various diseases.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide can be synthesized by the reaction of 1-(hydroxymethyl)-2,3-dihydroindene with N,N-dimethylformamide dimethyl acetal and but-2-enoyl chloride. This reaction takes place under acidic conditions and yields this compound as a yellow solid. The purity of this compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been studied in vitro and in vivo for its ability to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)11-5-8-15(20)17-16(12-19)10-9-13-6-3-4-7-14(13)16/h3-8,19H,9-12H2,1-2H3,(H,17,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDCVYKRDMGORQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCC2=CC=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCC2=CC=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B2652019.png)

![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)
![3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde](/img/structure/B2652028.png)


![(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2652034.png)
![[5-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2652035.png)


![Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B2652039.png)